molecular formula C25H26N4O3 B11022394 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide

4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B11022394
M. Wt: 430.5 g/mol
InChI Key: ZZXPDLFHAQZZQD-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinazolinone core, along with the methoxyphenyl and pyridinylmethyl groups, contributes to its unique chemical and biological characteristics.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C25H26N4O3/c1-32-20-13-11-18(12-14-20)24-28-22-9-3-2-8-21(22)25(31)29(24)16-6-10-23(30)27-17-19-7-4-5-15-26-19/h2-5,7-9,11-15,24,28H,6,10,16-17H2,1H3,(H,27,30)

InChI Key

ZZXPDLFHAQZZQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core. This reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the quinazolinone intermediate with 4-methoxyphenyl halide in the presence of a base like potassium carbonate.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the intermediate with pyridin-2-ylmethylamine. This reaction is typically facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide exhibits significant activity against certain cancer cell lines. It has been studied for its potential to inhibit enzymes involved in cancer progression, such as tyrosine kinases.

Medicine

In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide involves the inhibition of specific enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interact with inflammatory mediators, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Lacks the pyridinylmethyl group, which may affect its biological activity and reactivity.

    4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-methylbutanamide: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its interaction with molecular targets.

Uniqueness

The presence of the pyridinylmethyl group in 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide enhances its ability to interact with specific enzymes and receptors, making it more potent in certain biological applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.

Biological Activity

The compound 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core substituted at the 2-position with a 4-methoxyphenyl group and an amide functional group linked to a pyridin-2-ylmethyl moiety. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 342.41 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_4O_3
Molecular Weight342.41 g/mol
StructureChemical Structure

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by influencing pathways related to cell proliferation and survival. Specifically, it may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in various models. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Antibacterial Properties

In addition to its antitumor and anti-inflammatory effects, the compound has demonstrated antibacterial activity against several strains of bacteria. Studies have shown that it can inhibit bacterial growth by interfering with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The quinazoline core is known to interact with various enzymes involved in cancer metabolism and inflammation. For instance, it may act as an inhibitor of topoisomerases or kinases that are overactive in cancer cells.
  • Receptor Interaction : Binding studies suggest that it may interact with specific receptors involved in inflammatory processes, leading to reduced signaling cascades that promote inflammation.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, preventing them from proliferating and promoting apoptosis through intrinsic pathways.

Case Studies

Several studies have highlighted the biological activity of similar quinazoline derivatives:

  • Study on Antitumor Activity : A study evaluated a series of quinazoline derivatives for their anticancer properties against various human cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
  • Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of quinazoline compounds using animal models of inflammation. The findings revealed significant reductions in edema and inflammatory markers upon treatment with these compounds.

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